

p-NCS-Bz-NODA-GA: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	p-NCS-Bz-NODA-GA	
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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the bifunctional chelator **p-NCS-Bz-NODA-GA**. It covers the core chemical properties, experimental protocols for bioconjugation and radiolabeling, and relevant in-vivo applications.

Introduction to p-NCS-Bz-NODA-GA

p-NCS-Bz-NODA-GA, with the chemical name 2,2'-(7-(1-carboxy-4-((4-isothiocyanatobenzyl)amino)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator integral to the development of targeted radiopharmaceuticals for both diagnostic and therapeutic applications.[1] Its structure is meticulously designed with two key functional moieties:

- A NODA-GA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid) chelating core: This component forms highly stable complexes with a variety of radiometals.
- A para-isothiocyanatobenzyl (p-NCS-Bz) group: This reactive group enables the covalent conjugation of the chelator to targeting biomolecules, such as peptides and antibodies.[1]

This dual functionality allows for the development of radioimmunoconjugates and other targeted radiolabeled molecules, where a radionuclide is stably chelated and delivered to a specific biological target.

Core Chemical Properties



The fundamental chemical properties of **p-NCS-Bz-NODA-GA** are summarized in the table below.

Property	Value
Chemical Formula	C23H31N5O7S
Molecular Weight	521.59 g/mol
CAS Number	1660127-21-8
Appearance	White to off-white or light yellow solid
Solubility	Soluble in DMSO (50 mg/mL with sonication)

Data sourced from MedchemExpress and Chematech.[1][2]

Bioconjugation to Targeting Molecules

The p-NCS-Bz group of the chelator specifically reacts with primary amine groups, such as the ε-amine of lysine residues present on the surface of proteins (e.g., antibodies) and peptides, to form a stable thiourea bond.[1]

General Experimental Protocol for Bioconjugation

The following protocol is a generalized procedure for the conjugation of **p-NCS-Bz-NODA-GA** to an antibody or peptide. Optimization of reaction conditions, including pH, temperature, and molar ratios, is recommended for each specific biomolecule.

- Preparation of the Biomolecule:
 - Dissolve the antibody or peptide in a suitable buffer, typically a bicarbonate or borate buffer with a pH of 8.5-9.5, to ensure the primary amine groups are deprotonated and reactive.
 - The concentration of the biomolecule should be adjusted to achieve the desired molar ratio for the conjugation reaction.
- Preparation of the Chelator Solution:

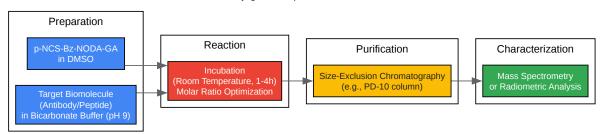


- Dissolve p-NCS-Bz-NODA-GA in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution.
- Conjugation Reaction:
 - Add the desired molar excess of the p-NCS-Bz-NODA-GA solution to the biomolecule solution. The reaction is typically carried out at room temperature or 4°C with gentle stirring for a period ranging from a few hours to overnight.
- Purification of the Conjugate:
 - Remove the unreacted chelator and byproducts from the immunoconjugate using sizeexclusion chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS).
- · Characterization of the Conjugate:
 - Determine the number of chelators conjugated per biomolecule using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.

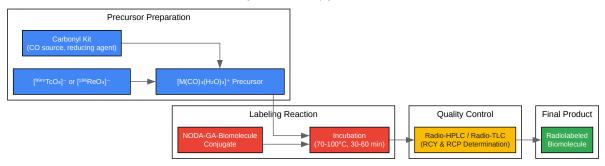
Bioconjugation Workflow Diagram



Bioconjugation of p-NCS-Bz-NODA-GA



Radiolabeling of NODA-GA Conjugate with 99mTc/186Re



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References

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